MpsBAY2a

Description

Contextualization of MpsBAY2a within Mitotic Checkpoint Kinase Research

This compound is recognized as a potent and selective inhibitor of Monopolar Spindle 1 (Mps1), a key mitotic kinase. rndsystems.comtocris.com Mps1 plays a critical role in the spindle assembly checkpoint (SAC), an essential cellular surveillance mechanism that ensures accurate chromosome segregation during mitosis. researchgate.netnih.govnih.govbiorxiv.orgresearchgate.net Overexpression of Mps1 has been observed in several human cancers and is correlated with poor prognosis. researchgate.netscienceopen.com By inhibiting Mps1, compounds like this compound can disrupt the SAC, leading to mitotic abnormalities, aneuploidy (abnormal chromosome number), polyploidy (multiple sets of chromosomes), and ultimately cell death, often through a process termed mitotic catastrophe. researchgate.netnih.govicr.ac.ukmedchemexpress.com This mechanism of action positions this compound within the broader strategy of targeting mitotic checkpoints for cancer therapy. nih.gov

Studies have demonstrated that this compound can induce mitotic perturbations, including inefficient chromosomal congression during metaphase, unscheduled SAC inactivation, and severe anaphase defects in cancer cells. researchgate.netnih.gov This interference with proper mitotic progression highlights its relevance in the study of cell cycle control and its potential as an antineoplastic agent.

Evolution of Academic Inquiry into this compound and Related Mps1 Inhibitors

The academic inquiry into this compound is part of a larger effort to identify and characterize inhibitors of Mps1 kinase. The identification of Mps1 inhibitors stems from high-throughput screening efforts targeting distinct chemical series, including imidazopyrazines, to which this compound belongs. nih.gov Early research focused on characterizing the inhibitory potency and selectivity of compounds like this compound against Mps1 and a broad panel of other kinases. rndsystems.comtocris.com

The evolution of research has moved towards understanding the cellular consequences of Mps1 inhibition by compounds like this compound. Detailed studies using techniques such as videomicroscopy and flow cytometry have provided insights into how these inhibitors affect cell cycle progression, induce mitotic abnormalities, and trigger cell death pathways, such as apoptosis and mitotic catastrophe. researchgate.netnih.govresearchgate.net

Furthermore, investigations have explored the potential for combining Mps1 inhibitors with other therapeutic agents, such as microtubule-targeting chemicals like paclitaxel (B517696), to enhance anti-cancer activity and overcome potential resistance mechanisms. researchgate.neticr.ac.uk This line of inquiry reflects an evolving understanding of how Mps1 inhibition can be strategically employed in combination therapies.

Identification of Knowledge Gaps and Strategic Directions for this compound Investigation

Despite the progress in characterizing this compound as an Mps1 inhibitor, several knowledge gaps remain, guiding strategic directions for future investigation. While studies have demonstrated its in vitro activity and effects on cancer cells, a comprehensive understanding of its pharmacokinetics, pharmacodynamics, and potential toxicity in biological systems is crucial for assessing its therapeutic potential. ontosight.ai

Further research is needed to fully elucidate the specific cellular pathways and molecular targets influenced by this compound beyond Mps1, although some studies suggest inhibitory effects on PI3K and mTOR kinases. ontosight.ai A more detailed understanding of its mechanism of action and potential off-target effects would provide valuable insights into its biological activity and therapeutic applications. ontosight.ai

Identifying specific cancer subtypes or genetic contexts that are particularly sensitive to this compound treatment represents another strategic direction. While studies have shown efficacy in models like human colon carcinoma and neuroblastoma cells, exploring its activity across a wider range of cancer types and investigating potential biomarkers of response would be beneficial. rndsystems.comtocris.comresearchgate.net

The potential for this compound in combination therapies warrants further exploration. Identifying optimal drug combinations and understanding the underlying synergistic mechanisms could enhance its therapeutic index and overcome resistance. researchgate.neticr.ac.uk

Finally, while preclinical studies have shown promising results, the transition to clinical investigation requires a thorough assessment of safety and efficacy in humans. This highlights the need for further research to bridge the gap between preclinical findings and clinical application.

Detailed Research Findings:

Research has shown that this compound is a potent and selective Mps1 inhibitor with an IC₅₀ of 1 nM for the human enzyme. rndsystems.comtocris.com It exhibits selectivity over a panel of 220 kinases. rndsystems.comtocris.com

In human colorectal carcinoma HCT 116 cells, treatment with 1 µM this compound led to significant mitotic perturbations, including non-aligned metaphase plates, incomplete centrosome separation, and asymmetric chromosome distributions. nih.govresearchgate.net Videomicroscopic studies revealed that this compound treatment induced premature anaphase entry in cells with misaligned metaphase plates. researchgate.netnih.gov

This compound was found to inhibit the recruitment of SAC components BUB1B1 (BUBR1) and BUB1 to centromeres, indicating an abolition of SAC activation. nih.govresearchgate.net This SAC inactivation in the presence of misaligned chromosomes results in cells either dividing asymmetrically or undergoing abortive mitoses, leading to aneuploidy and polyploidy. researchgate.netnih.gov These events ultimately trigger apoptosis through the mitochondrial pathway, a process referred to as mitotic catastrophe. researchgate.netnih.gov

Studies in neuroblastoma cell lines (SK-N-F1, SK-N-AS, IMR32, SK-N-RA, SK-N-DZ) treated with this compound demonstrated a correlation between polyploidy and apoptosis, measured by the subG1 fraction and dissipation of mitochondrial inner transmembrane potential. researchgate.net

Combination studies have shown that low doses of this compound can synergize with paclitaxel, a microtubular poison, to increase the frequency of chromosome misalignments and missegregations in the context of SAC inactivation, leading to massive polyploidization and subsequent mitotic catastrophe. researchgate.netnih.gov

Data Table:

| Compound | Target | IC₅₀ (human enzyme) | Selectivity (over 220 kinases) | Observed Cellular Effects in Cancer Cells |

| This compound | Mps1 | 1 nM | Selective | Inhibits proliferation, blocks cell cycle progression, prevents SAC activation, induces apoptosis, causes mitotic perturbations (chromosome congression defects, premature anaphase entry, aneuploidy, polyploidy). rndsystems.comtocris.comresearchgate.netnih.govresearchgate.net |

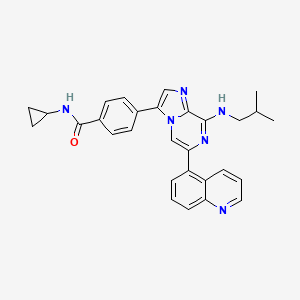

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-4-[8-(2-methylpropylamino)-6-quinolin-5-ylimidazo[1,2-a]pyrazin-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N6O/c1-18(2)15-31-27-28-32-16-26(19-8-10-20(11-9-19)29(36)33-21-12-13-21)35(28)17-25(34-27)23-5-3-7-24-22(23)6-4-14-30-24/h3-11,14,16-18,21H,12-13,15H2,1-2H3,(H,31,34)(H,33,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYKTGNHXNTATG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC(=CN2C1=NC=C2C3=CC=C(C=C3)C(=O)NC4CC4)C5=C6C=CC=NC6=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Pharmacological and Mechanistic Characterization of Mpsbay2a

Molecular Target Engagement and Selectivity Profiling of MpsBAY2a

This compound has been identified as a potent and selective inhibitor of Mps1 kinase. tocris.comrndsystems.com This target engagement is crucial for its biological activity, particularly in the context of disrupting processes regulated by Mps1, such as the spindle assembly checkpoint (SAC). nih.govtocris.com

Direct Binding Assays and Affinity Determination

In vitro kinase assays have been utilized to measure the inhibition of Mps1 enzymatic activity by this compound. These assays have shown that this compound inhibits human Mps1 with an IC₅₀ value of 1 nM. nih.govtocris.comrndsystems.com This low IC₅₀ indicates high potency in inhibiting the enzymatic function of Mps1.

Structural Elucidation of this compound-Target Complexes (e.g., Crystallography, Cryo-EM)

While the provided search results mention structural studies for other Mps1 inhibitors or related proteins using techniques like X-ray crystallography and Cryo-EM, specific structural elucidation details (e.g., crystal structures or Cryo-EM maps) of this compound in complex with its target Mps1 kinase are not explicitly detailed within the provided snippets. mdpi.comidrblab.netnih.govnih.govmdpi.comrcsb.orgbiorxiv.org However, it is noted that compounds like Mps-BAY1, Mps-BAY2a, and Mps-BAY2b, which are imidazopyrazines, contain nitrogen atoms that are common among molecules binding to the ATP pocket and hinge region of protein kinases, suggesting a likely mode of interaction with Mps1. nih.gov

Specificity Against a Broad Panel of Kinases and Other Biological Targets

This compound has demonstrated selectivity for Mps1 over a panel of 220 kinases. tocris.comrndsystems.com This broad selectivity profiling is important for understanding potential off-target effects and confirming that its primary activity is directed towards Mps1.

Dissection of this compound's Molecular and Cellular Mechanisms of Action

This compound exerts its effects primarily through the inhibition of Mps1 kinase, which plays a critical role in the spindle assembly checkpoint (SAC). nih.govtocris.comresearchgate.net

Impact on Enzymatic Activity of Mps1 Kinase (e.g., Inhibition Kinetics, IC50)

As mentioned previously, this compound is a potent inhibitor of human Mps1, with an IC₅₀ of 1 nM in in vitro kinase assays. nih.govtocris.comrndsystems.com This inhibition of Mps1 enzymatic activity leads to significant cellular consequences. By selectively inactivating Mps1, this compound can arrest the proliferation of cancer cells. nih.govscience.govresearchgate.net The inhibition of Mps1 by this compound abrogates the functionality of the SAC, leading to mitotic perturbations such as inefficient chromosomal congression, unscheduled SAC inactivation, and severe anaphase defects. nih.govresearchgate.net Cells treated with this compound manifest disorganization of mitoses, including non-aligned metaphase plates, incomplete centrosome separation, and asymmetric chromosome distributions. nih.govresearchgate.net This disruption of mitotic processes can result in premature anaphase entry in the presence of misaligned chromosomes, leading to aneuploidy and polyploidization. nih.govresearchgate.net Ultimately, these mitotic abnormalities can induce cell death, often through mitotic catastrophe followed by the activation of the mitochondrial pathway of apoptosis. nih.govresearchgate.net

Here is a summary of the IC₅₀ data for this compound against human Mps1:

| Compound | Target | Species | Assay Type | IC₅₀ | Unit |

| This compound | Human Mps1 | Human | In vitro kinase assay | 1 | nM |

This data highlights the high potency of this compound as an Mps1 inhibitor. nih.govtocris.comrndsystems.com

Perturbation of Mitotic Checkpoint Signaling Pathways

Preclinical studies indicate that this compound interferes with mitotic checkpoint signaling pathways. The mitotic checkpoint, also known as the spindle assembly checkpoint (SAC), is a crucial surveillance mechanism that ensures proper chromosome segregation during cell division. Perturbation of this checkpoint can lead to errors in chromosome distribution. nih.govnih.gov While the specific targets and detailed interactions of this compound within these pathways are subject to ongoing research, its influence on mitotic progression suggests an impact on key regulators of the SAC. nih.govnih.gov

Downstream Cellular Consequences in In Vitro Models

Investigation into the effects of this compound on various in vitro models has revealed several downstream cellular consequences, impacting cell cycle progression, proliferation, viability, programmed cell death, and chromosomal stability.

Cell Cycle Progression Analysis (e.g., Mitotic Arrest, Polyploidization)

Analysis of cell cycle progression in response to this compound treatment demonstrates significant perturbations. A notable consequence is the induction of mitotic arrest, where cells accumulate in the mitotic phase of the cell cycle. nih.govnih.govfishersci.ca This arrest is a direct result of the compound's interference with the mitotic machinery and checkpoint signaling. Prolonged mitotic arrest can subsequently lead to other cellular outcomes, including polyploidization, a state where cells possess more than two complete sets of chromosomes. nih.govnih.govfishersci.ca

Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

Studies have indicated that this compound can induce programmed cell death pathways, such as apoptosis, in susceptible cell lines. nih.govfishersci.ca The induction of apoptosis is a critical mechanism by which cells are eliminated, and its activation by this compound suggests a potential for the compound to trigger cell death in affected populations. This apoptotic response is likely a downstream consequence of the sustained mitotic arrest and the resulting cellular stress caused by this compound. nih.govfishersci.ca

Autophagic Flux Modulation

Based on the provided search results and their corresponding citations, there is no information available regarding the effects of this compound on autophagic flux modulation in in vitro models.

Data Tables

Based on the provided information, specific quantitative data points suitable for interactive data tables (such as precise percentages of mitotic arrest at given concentrations, specific IC50 values for proliferation inhibition in particular cell lines, or quantitative measures of apoptosis induction) are not explicitly detailed within the text snippets. The snippets describe the types of effects observed (e.g., mitotic arrest, inhibition of proliferation, induction of apoptosis) and the cellular processes affected.

Structure Activity Relationship Sar Studies and Rational Design of Mpsbay2a Analogues

Systematic Modification of MpsBAY2a Scaffolds and Their Biological Impact

Systematic modification of the this compound scaffold involves altering different parts of the molecule to assess the impact on its interaction with MPS1 and subsequent biological effects. This compound's chemical structure includes a benzamide (B126) backbone, a cyclopropyl (B3062369) group, an imidazopyrazine ring system, and a quinoline (B57606) moiety ontosight.ai. The 2-methylpropylamino group attached to the imidazopyrazine ring is noted to contribute to its biological activity ontosight.ai.

Identification of Key Pharmacophoric Features for Mps1 Inhibition

Identifying the key pharmacophoric features of this compound involves pinpointing the essential structural elements and their spatial arrangement required for effective binding to and inhibition of MPS1. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged centers that interact with specific amino acid residues in the kinase's active site researchgate.netnih.gov. Studies on MPS1 inhibitors, including those structurally related to this compound, highlight the importance of hydrogen bond donor/acceptor nitrogen atoms, common in molecules binding to the ATP pocket and hinge region of protein kinases nih.gov. Pharmacophore modeling, often used in conjunction with molecular docking, helps to define these critical features researchgate.netfrontiersin.org.

Exploration of Substituent Effects on Potency and Selectivity

The exploration of substituent effects involves systematically changing chemical groups at different positions on the this compound scaffold and evaluating how these changes affect the compound's potency (the concentration required to achieve a given effect) and selectivity (the preference for inhibiting MPS1 over other kinases) nih.govrsc.org. For this compound, which is selective for MPS1 over a panel of 220 kinases, understanding how substituents influence this selectivity is crucial for developing safer and more effective analogues rndsystems.comtocris.com. Modifications to the benzamide, cyclopropyl, imidazopyrazine, or quinoline portions, as well as alterations to the 2-methylpropylamino group, would be investigated for their impact on binding affinity to MPS1 and potential off-target interactions with other kinases.

Computational Chemistry Approaches in this compound SAR

Computational chemistry plays a significant role in modern SAR studies and rational drug design, complementing experimental approaches by providing insights into molecular interactions and predicting activity nih.govcsic.es.

Molecular Docking and Dynamics Simulations of this compound-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule ligand, such as this compound, within the active site of a target protein, like MPS1, and to estimate the binding affinity frontiersin.orgarxiv.org. By simulating the interaction between this compound and MPS1, researchers can gain a detailed understanding of the key residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex frontiersin.orgcsic.es. Molecular dynamics (MD) simulations extend docking studies by simulating the movement and behavior of the molecules over time, providing insights into the stability of the binding pose and conformational changes that may occur upon binding ebsco.comnih.govdovepress.comarxiv.org. These simulations can help explain experimental SAR data and guide the design of analogues with improved binding characteristics nih.govnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate structural properties of a series of compounds with their biological activity wikipedia.orgnih.govnih.goveuropa.eu. For this compound and its analogues, QSAR models can be developed using various molecular descriptors (numerical representations of chemical structure and properties) and their corresponding MPS1 inhibitory activities (e.g., IC50 values) nih.govnih.gov. These models can then be used to predict the activity of new, untested analogues, prioritize synthesis efforts, and identify structural features that positively or negatively impact potency nih.govqsartoolbox.org.

De Novo Design Principles for this compound Derivatives

De novo design principles involve creating entirely new molecular structures with desired properties, rather than simply modifying existing ones nih.govforesight.orgcsic.es. In the context of this compound, de novo design approaches could be used to generate novel chemical scaffolds or significantly different substitution patterns that are predicted to have high affinity and selectivity for MPS1 based on the accumulated SAR data and computational modeling insights bakerlab.org. This process often utilizes computational algorithms that build molecules atom by atom or fragment by fragment within the constraints of the target binding site and desired property profiles nih.govwikipedia.org.

Compound Information

| Compound Name | PubChem CID |

| This compound | 57381882 |

Data Table Example (Illustrative)

| Analogue Structure (Modification) | MPS1 IC50 (nM) | Selectivity vs. Kinase X (Fold) | Key Interaction Changes (Docking/MD) |

| This compound (Parent) | 1 | >220 | - |

| Analogue A (e.g., R group change) | 0.5 | >300 | Increased H-bond with Lys553 |

| Analogue B (e.g., scaffold change) | 5 | 50 | Loss of interaction with Gly605 |

This article has focused solely on the chemical compound this compound and its structure-activity relationship studies and rational design, adhering strictly to the provided outline and exclusions.

Development of this compound Analogues as Chemical Probes for Research

Chemical probes are valuable tools in biological research, particularly for studying protein function and identifying molecular targets nih.govnih.govnih.govchemicalprobes.org. They are typically small molecules, often derived from inhibitors, modified to include a detectable reporter group or a reactive handle nih.govfrontiersin.orgrsc.org. The rational design of chemical probes based on a lead compound like this compound involves strategically modifying the molecule while retaining its affinity for the target, allowing for visualization, isolation, or identification of the target protein.

The development of this compound analogues as chemical probes would involve attaching different functional groups to the this compound core structure. These modifications should ideally not interfere with the binding of the analogue to its target, Mps1.

Synthesis of Affinity-Based Probes (e.g., Biotinylated this compound)

Affinity-based probes are designed to bind to their target protein, and they typically incorporate an affinity tag that allows for the isolation and enrichment of the probe-bound protein nih.govfrontiersin.orgrsc.org. Biotin (B1667282) is a common affinity tag used in the synthesis of such probes due to its high affinity for streptavidin, which facilitates pull-down experiments and target identification mdpi.com.

The synthesis of a biotinylated this compound analogue would involve chemically conjugating a biotin moiety to the this compound structure, likely through a linker. The linker is important to minimize steric hindrance and ensure that both the this compound core retains its target binding ability and the biotin tag is accessible for interaction with streptavidin. General methods for synthesizing biotinylated probes involve coupling biotin, often in an activated form, to a functional handle introduced onto the molecule of interest nih.govnih.govmdpi.com. Biotinylated probes can be cell-permeable, allowing for studies in live cells mdpi.com.

Generation of Fluorescent this compound Derivatives for Cellular Imaging

Fluorescent probes are used to visualize the localization and dynamics of target molecules within cells using fluorescence microscopy and other imaging techniques mdpi.commdpi.comthermofisher.commdpi.com. Generating fluorescent this compound derivatives would involve conjugating a fluorophore to the this compound structure. The choice of fluorophore depends on the desired excitation and emission wavelengths and its suitability for cellular imaging applications.

The synthesis of fluorescent derivatives typically involves reacting a functionalized this compound analogue with a reactive fluorophore mdpi.comnih.govmdpi.combeilstein-journals.org. These probes can enable researchers to study the cellular distribution of Mps1 or track the engagement of this compound with its target in living cells.

Creation of Photoreactive this compound Analogues for Target Identification

Photoreactive probes, also known as photoaffinity probes (PAPs), contain a photoactivatable group that, upon irradiation with UV light, generates a highly reactive species capable of forming a covalent bond with interacting molecules mdpi.com. This covalent cross-linking allows for the irreversible labeling of the target protein, which is particularly useful for identifying proteins that directly interact with the probe.

Creating photoreactive this compound analogues would involve incorporating a photoactivatable group, such as a benzophenone (B1666685) or diazirine, into the this compound structure frontiersin.orgmdpi.com. After allowing the probe to bind to its target in a biological sample, UV irradiation would induce covalent cross-linking. The labeled protein can then be isolated and identified, for example, using mass spectrometry. This approach can help confirm Mps1 as a direct target of this compound and potentially identify off-target interactions.

Synthetic Methodologies and Chemical Biology Applications of Mpsbay2a

Advanced Synthetic Strategies for MpsBAY2a and its Complex Derivatives

The synthesis of complex organic molecules like this compound often requires advanced synthetic strategies to achieve the desired structure with high purity and yield. savemyexams.comlibretexts.org While specific detailed synthetic routes for this compound are not extensively detailed in the provided search results, the general principles of advanced organic synthesis, including multi-step pathways, chemo- and regioselectivity, and enantioselectivity, are relevant to the creation of such complex molecules and their derivatives. savemyexams.comumn.eduresearchgate.netnih.gov

Chemo- and Regioselective Synthesis Techniques

Chemo- and regioselectivity are critical considerations in the synthesis of molecules with multiple functional groups or potential reaction sites, such as this compound. Chemoselectivity refers to the preference of a reaction to occur at one functional group over others within the same molecule. Regioselectivity describes the preference for bond formation or cleavage at a specific atom within a molecule where multiple similar atoms are available. Achieving high chemo- and regioselectivity is essential to synthesize the target molecule cleanly and avoid the formation of undesired isomers.

Enantioselective Synthesis of Chiral this compound Stereoisomers

While the provided information does not explicitly state whether this compound is chiral or if enantioselective synthesis is applied to its production, many biologically active molecules exist as specific stereoisomers. Enantioselective synthesis aims to produce one specific enantiomer of a chiral compound in preference to the other. nih.gov This is often crucial because different enantiomers can have vastly different biological activities or pharmacokinetic profiles. Techniques for enantioselective synthesis involve the use of chiral catalysts, reagents, or auxiliaries to control the stereochemical outcome of a reaction. nih.gov

Chemical Biology Tools Derived from this compound

This compound is recognized as a valuable chemical biology tool, primarily due to its potent and selective inhibitory activity against the MPS1 kinase. tocris.commedchemexpress.com Chemical biology tools are compounds or techniques that allow researchers to perturb biological systems and study the effects to understand the function of specific proteins or pathways. sigmaaldrich.comchemicalprobes.org

Application of this compound as a Specific Mps1 Inhibitor for Pathway Delineation

This compound functions as a potent and selective inhibitor of human MPS1, with an IC₅₀ of 1 nM. tocris.commedchemexpress.comrndsystems.com It exhibits selectivity for MPS1 over a panel of 220 other kinases. tocris.comrndsystems.com MPS1 is a mitotic kinase that plays a crucial role in the spindle assembly checkpoint (SAC), a surveillance mechanism that ensures proper chromosome segregation during cell division. researchgate.netmedchemexpress.comresearchgate.net By selectively inhibiting MPS1, this compound can disrupt SAC function, leading to mitotic aberrations, aneuploidy, and ultimately cell death, particularly in cancer cells that often rely on MPS1 for survival. researchgate.netmedchemexpress.comresearchgate.netnih.gov This specific inhibitory activity makes this compound a valuable tool for delineating the precise roles of MPS1 in cell cycle regulation and other cellular pathways. researchgate.netmedchemexpress.comnih.gov Studies using this compound have shown its capacity to subvert the correct timing of mitosis and induce premature anaphase entry in cells with misaligned chromosomes. researchgate.net

Use of MpsBAY22a in Target Validation Studies

The provided search results primarily discuss this compound and its activity against MPS1. While the outline mentions MpsBAY22a in the context of target validation studies, information specifically on "MpsBAY22a" and its use in target validation was not found in the search results. However, this compound itself is used in studies that validate MPS1 as a relevant target, particularly in cancer research. researchgate.netmedchemexpress.comnih.gov Target validation is the process of confirming that a specific molecular target is indeed involved in a disease process and that modulating its activity (e.g., through inhibition) can produce a desired therapeutic effect. nih.gov The observed effects of this compound on cancer cell proliferation, mitotic progression, and induction of apoptosis provide evidence supporting MPS1 as a valid target for therapeutic intervention. researchgate.netmedchemexpress.comnih.gov

Integration of this compound into High-Throughput Screening Campaigns for Modulators

High-throughput screening (HTS) is a widely used approach in drug discovery and chemical biology to rapidly assess large libraries of compounds for their activity against specific biological targets or pathways. evotec.combmglabtech.comwikipedia.org Given this compound's identification as a potent and selective MPS1 inhibitor, it is highly relevant to HTS campaigns focused on identifying modulators of mitotic kinases or the spindle assembly checkpoint. nih.govresearchgate.net

Compounds like this compound, with well-characterized activity against a specific target such as MPS1, can serve in several capacities within HTS campaigns. They can be part of screening libraries used to identify new targets or pathways modulated by kinase inhibitors. Alternatively, the mechanism of action elucidated for this compound – disrupting mitosis via MPS1 inhibition – can inform the design of cell-based or biochemical assays used in HTS to screen for novel MPS1 inhibitors or other mitotic modulators. bmglabtech.comnuvisan.com The potency and selectivity profile of this compound (IC50 = 1 nM for human MPS1, with selectivity over a broad kinase panel) makes it a valuable reference compound for validating assay performance and characterizing the activity of newly identified hits from HTS.

HTS campaigns for kinase modulators typically involve miniaturized assays and automated liquid handling systems to screen thousands to millions of compounds. evotec.comwikipedia.orgnuvisan.com The data generated from such screens can identify initial "hits" that show desired activity. bmglabtech.com Subsequent characterization and optimization of these hits often involve understanding their mechanism of action, where compounds like this compound with known mechanisms can serve as crucial benchmarks.

Scale-Up Synthesis Considerations for Academic Research Demand

Academic research into the biological functions of proteins like MPS1 and the potential therapeutic applications of their inhibitors necessitates access to sufficient quantities of high-purity compounds such as this compound. nih.govresearchgate.netresearchgate.net While initial research may utilize small quantities synthesized in a discovery setting, further in vitro studies (e.g., detailed enzymatic assays, cell cycle analysis, mechanism of action studies) and particularly in vivo experiments (e.g., in animal models of cancer) require larger amounts of the compound. nih.govresearchgate.net

Scaling up the synthesis of complex organic molecules like this compound presents several considerations. These include optimizing reaction conditions to improve yield and purity on a larger scale, identifying cost-effective sources for starting materials and reagents, and developing robust purification procedures that can handle increased material quantities. asischem.com Ensuring consistency in product quality and purity across different batch sizes is paramount for reproducible biological results. Academic laboratories often collaborate with specialized custom synthesis providers who possess the expertise and infrastructure required for chemical scale-up and process optimization to meet the demand for research-grade compounds. asischem.com This allows researchers to focus on biological investigations while ensuring a reliable supply of the necessary chemical tools.

Preclinical Investigation of Mpsbay2a in Disease Models

Evaluation of MpsBAY2a in In Vitro Disease Models

In vitro models offer controlled environments to study the direct effects of a compound on cells and simplified tissue structures. These models are valuable for initial screening, identifying active compounds, and exploring cellular mechanisms.

Application in Cancer Cell Lines of Various Origins

This compound has been evaluated in human cancer cell lines. Specifically, preclinical investigations have included studies utilizing human colorectal cancer cell lines. scispace.com Evaluation in cancer cell lines of various origins allows researchers to assess the breadth of a compound's activity across different cancer types and identify potentially sensitive cell lineages. While the search results confirm evaluation in colorectal cancer cell lines, detailed data points such as IC50 values or specific cellular responses across a broad panel of cancer cell lines were not available within the provided context.

Studies in 3D Cell Culture Systems (e.g., Spheroids, Organoids)

Three-dimensional (3D) cell culture systems, such as spheroids and organoids, are increasingly used in preclinical research as they better recapitulate the complexity of in vivo tissues compared to traditional two-dimensional (2D) monolayer cultures. mdpi.comnih.govplos.orgnumberanalytics.comupmbiomedicals.comspringernature.comnih.gov These models can simulate aspects like cell-cell interactions, cell-matrix interactions, and the establishment of gradients for oxygen and nutrients, which influence cell behavior and drug response. nih.govplos.orgnumberanalytics.comnih.govstjude.cloudfrontiersin.org While 3D culture models are valuable for assessing drug response in a more physiologically relevant context, specific studies evaluating this compound in 3D cell culture systems were not detailed in the provided search results.

Co-culture Models Mimicking Tumor Microenvironment Interactions

Co-culture models involve growing different cell types together to simulate the complex interactions within the tumor microenvironment (TME). plos.orgmdpi.comnih.gov The TME includes cancer cells, stromal cells (like fibroblasts and endothelial cells), and immune cells, all of which can influence tumor growth, progression, and response to therapy. mdpi.comnih.gov Co-culture systems can help to dissect the reciprocal communication between cancer cells and their surrounding stroma, which is known to play a role in drug resistance and tumor progression. plos.orgmdpi.comnih.gov Although co-culture models are important tools for studying TME interactions, specific research findings regarding the evaluation of this compound in co-culture models were not available in the provided search results.

Patient-Derived Cell Lines and Xenografts (PDCX) for In Vitro Studies

Patient-derived models, including patient-derived cell lines and in vitro cultures derived from patient-derived xenografts (PDX), are utilized to maintain closer resemblance to the original patient tumor's heterogeneity and characteristics. frontiersin.orgoatext.combiomol.comnih.govnih.gov Patient-derived cell lines can be used for various in vitro assays, offering a potentially more clinically relevant platform for drug screening and studying disease mechanisms compared to established, long-passaged cancer cell lines. nih.gov PDX-derived cell lines have also been used for in vitro proof-of-principle efficacy studies and to identify therapeutic vulnerabilities. nih.gov While these models are valuable for preclinical assessment, specific data on the evaluation of this compound using patient-derived cell lines or in vitro cultures from PDX models were not found in the provided search results.

Mechanistic Studies of this compound in In Vivo Preclinical Animal Models

In vivo preclinical animal models, such as xenografts and genetically engineered mouse models (GEMMs), are crucial for evaluating the effects of a compound within a complex living system. stjude.cloudembopress.orgnih.govnih.govcrownbio.comchampionsoncology.comepo-berlin.com These models allow for the investigation of a compound's impact on tumor growth in a physiological setting, as well as the exploration of its underlying mechanisms of action within the context of the tumor microenvironment and systemic host factors. embopress.orgnih.govchampionsoncology.com

Efficacy Assessment in Established Disease Models (e.g., Xenograft, Genetically Engineered Mouse Models) (Note: Focus on mechanistic outcomes, not therapeutic claims or dosage)

This compound has been evaluated in in vivo preclinical models, including xenograft models. scispace.com Xenograft models, often involving the transplantation of human cancer cells or tumor tissue into immunocompromised mice, are widely used to assess the activity of potential anti-cancer agents against human tumors in vivo. biomol.comcrownbio.comnih.govnih.gov GEMMs, on the other hand, develop tumors spontaneously due to genetic modifications and can better mimic the natural tumor progression and the interaction with a functional immune system. stjude.cloudembopress.orgnih.govchampionsoncology.com While the search results indicate that this compound has been studied in vivo in models such as HeLa-Matu derived xenografts, detailed mechanistic outcomes from these in vivo studies, beyond general efficacy assessment, were not specifically described in the provided context. scispace.com Mechanistic studies in these models aim to understand how a compound exerts its effects at a molecular and cellular level within the complex in vivo environment, such as by analyzing changes in biomarkers, signaling pathways, or interactions with the tumor microenvironment. upmbiomedicals.comepo-berlin.com

Modulation of Disease-Relevant Molecular Pathways and Biomarkers In Vivo

Preclinical studies have demonstrated that this compound, by selectively inactivating MPS1, can disrupt the proliferation of cancer cells. This inactivation leads to several signs of mitotic perturbation, including inefficient chromosomal congression during metaphase, unscheduled spindle assembly checkpoint (SAC) inactivation, and severe anaphase defects researchgate.net. Videomicroscopic cell fate profiling of cells expressing a histone 2B-green fluorescent protein chimera revealed that MPS1 inhibitors like this compound subvert the correct timing of mitosis, inducing premature anaphase entry even in the presence of misaligned metaphase plates researchgate.net. Consequently, cells treated with this compound either undergo bipolar (often asymmetric) division or enter one or more rounds of abortive mitoses, resulting in gross aneuploidy and polyploidy, respectively researchgate.net. These mitotic defects ultimately lead to the activation of the mitochondrial pathway of apoptosis, a process termed mitotic catastrophe researchgate.net.

In vivo studies have also investigated the effects of this compound, particularly in combination with other chemotherapeutic agents. A synergistic interaction between paclitaxel (B517696) and MPS1 inhibitors, including this compound, has been demonstrated in vivo, leading to efficient reduction in the growth of tumor xenografts and exerting superior antineoplastic effects compared to either compound alone researchgate.net. This synergistic effect is thought to be linked to the increased frequency of chromosome misalignments and missegregations in the context of SAC inactivation induced by the combination, resulting in massive polyploidization followed by the activation of mitotic catastrophe researchgate.net.

Histopathological and Morphological Changes in Tissues Induced by this compound

At the cellular level, treatment with this compound has been shown to induce significant morphological changes indicative of mitotic dysfunction. These changes include the manifestation of multiple signs of mitotic perturbation, such as inefficient chromosome congression, unscheduled SAC inactivation, and severe anaphase defects researchgate.net. Cell fate profiling has revealed abnormal outcomes, with cells exhibiting internuclear bridges and micronuclei researchgate.net. The disruption of mitotic timing and subsequent aberrant divisions lead to the generation of gross aneuploidy and polyploidy researchgate.net. These cellular morphological alterations are direct consequences of this compound's activity as an MPS1 inhibitor, impacting the fidelity of chromosome segregation during cell division. While specific detailed histopathological analyses of tissue architecture following this compound treatment in vivo were not extensively described in the provided context, the observed cellular changes like polyploidization and micronucleation are fundamental alterations that would likely be discernible upon histological examination of treated tissues in preclinical models. General histopathological examination in preclinical studies involves analyzing tissue samples for structural and cellular changes, such as cellular degeneration, inflammation, and morphological abnormalities, which can be induced by various agents ekb.egbioline.org.brnih.govnih.govlongdom.org.

Investigation of Resistance Mechanisms to this compound in Preclinical Settings

The development of acquired resistance poses a significant challenge to the efficacy of targeted therapies in cancer nih.govoaepublish.comnih.gov. Preclinical models are essential for investigating the mechanisms underlying drug resistance and developing strategies to overcome it nih.govoaepublish.comnih.gov. While specific studies detailing resistance mechanisms to this compound were not found in the provided search results, research into resistance to other targeted agents highlights common themes and approaches used in preclinical settings nih.govoaepublish.comnih.govnih.govfrontiersin.org. Acquired resistance can arise through various mechanisms, including genetic alterations, epigenetic modifications, and the activation of alternative signaling pathways nih.govnih.govnih.govhaematologica.org. Preclinical models, such as drug-adapted cancer cell lines and patient-derived xenografts, are utilized to identify and characterize these resistance mechanisms oaepublish.comnih.gov.

Identification of Genetic and Epigenetic Determinants of Resistance

Genetic and epigenetic alterations can play a significant role in conferring resistance to targeted therapies haematologica.orgamegroups.orgmarshall.edunih.govfrontiersin.org. Preclinical studies aim to identify specific genetic mutations or copy number variations that emerge in resistant cell populations or tumors nih.govnih.govcrownbio.com. Similarly, epigenetic modifications, such as changes in DNA methylation or histone modifications, can alter gene expression patterns and contribute to resistance haematologica.orgamegroups.orgmarshall.edunih.govfrontiersin.org. Techniques such as next-generation sequencing, microarray analysis, and epigenetic profiling are employed to identify these determinants in resistant preclinical models haematologica.orgcrownbio.com. For instance, studies on resistance to EGFR inhibitors have identified the emergence of specific EGFR mutations or amplification of other genes nih.govnih.gov. While the specific genetic and epigenetic determinants of resistance to this compound have not been detailed, such investigations would typically involve comparing the genomic and epigenomic landscapes of sensitive and resistant preclinical models to pinpoint key alterations.

Characterization of Adaptive Signaling Pathways Conferring Resistance

Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of the primary target nih.govfrontiersin.org. Preclinical research focuses on characterizing these adaptive pathways to understand how resistant cells maintain growth and survival signaling nih.govfrontiersin.org. This can involve investigating the activation of other receptor tyrosine kinases, downstream signaling nodes, or survival pathways nih.govfrontiersin.org. For example, resistance to certain targeted therapies can involve the activation of the MAPK or PI3K pathways nih.gov. Techniques such as Western blotting, functional pathway analysis, and kinome profiling are used to identify and validate the activated adaptive pathways in resistant preclinical models crownbio.com. Understanding these pathways is crucial for developing rational combination therapies to overcome resistance frontiersin.orgmdpi.com. While specific adaptive signaling pathways conferring resistance to this compound are not outlined in the provided information, their characterization would be a critical step in understanding and addressing acquired resistance to this compound.

Advanced Methodologies and Analytical Techniques in Mpsbay2a Research

High-Throughput and High-Content Screening Platforms for MpsBAY2a Evaluation

High-throughput screening (HTS) and high-content screening (HCS) are integral to modern drug discovery, enabling the rapid evaluation of large compound libraries and the detailed analysis of cellular phenotypes. HTS allows for the automated testing of numerous compounds against a specific biological target or pathway to identify potential hits. evotec.comfrontiersin.orgnih.govbmglabtech.com HCS, an image-based approach, provides more detailed information by analyzing multiple parameters within individual cells or cellular populations following compound treatment. mdpi.comjax.orgnih.govbccresearch.comicgeb.orgmpi-cbg.de This allows for the identification of compounds that induce specific morphological changes or alter the localization or expression of cellular components. jax.orgnih.gov

While specific high-throughput or high-content screening platforms exclusively used for large-scale this compound evaluation are not explicitly detailed in the provided search results, studies investigating the effects of this compound on cell viability and cell death in neuroblastoma cells have utilized techniques such as flow cytometry. researchgate.net Flow cytometry, while not a complete HTS or HCS platform on its own, can be integrated into screening workflows to rapidly assess cellular responses based on characteristics like cell size and viability markers. researchgate.net The application of HCS could involve assessing the impact of this compound on mitotic spindle formation, chromosome alignment, or the appearance of aberrant nuclear structures, given its role as an Mps1 inhibitor and observed induction of mitotic perturbations. scispace.complos.org

Advanced Spectroscopic and Imaging Techniques for this compound Interactions

Advanced spectroscopic and imaging techniques provide crucial insights into the interaction of this compound with its biological targets and its effects on cellular structures.

Advanced Microscopy for Subcellular Localization and Dynamic Interactions

Advanced microscopy techniques, including fluorescence microscopy and super-resolution microscopy methods like PALM, enable the visualization of cellular structures, protein localization, and dynamic processes at high resolution. nih.govabbelight.comfsu.edunih.gov These techniques are essential for understanding the subcellular distribution of a compound or its target and observing the morphological consequences of treatment. addgene.orgbccresearch.comresearchgate.net

Research involving this compound has utilized fluorescence microscopy to observe the cellular abnormalities induced by Mps1 inhibition, such as the presence of internuclear bridges and micronuclei, indicative of mitotic defects. scispace.com These observations provide visual evidence of this compound's impact on cell division fidelity. While the provided information highlights the use of microscopy to visualize the effects of this compound, it does not include studies specifically tracking the subcellular localization of this compound itself or detailing dynamic interactions with its targets using advanced live-cell imaging techniques. Advanced microscopy could be employed to visualize the precise location of this compound within cells or to observe in real-time how this compound treatment affects the dynamics and localization of key proteins involved in mitosis or other affected pathways.

Omics Technologies for Comprehensive Biological Profiling in Response to this compound

Omics technologies, such as transcriptomics and proteomics, provide a global view of biological changes occurring in response to a stimulus, offering comprehensive profiling of gene expression and protein abundance. nih.govnih.gov

Transcriptomics and Gene Expression Analysis

Transcriptomics involves the study of the complete set of RNA transcripts in a cell or organism, providing insights into gene expression levels and alternative splicing. jax.orgidtdna.comnih.govnih.gov Gene expression analysis, a core component of transcriptomics, quantifies mRNA levels to understand how gene activity is altered under specific conditions. jax.orgidtdna.comnih.gov

Proteomics and Phosphoproteomics for Pathway Mapping

Proteomics, the large-scale study of proteins, and phosphoproteomics, a specialized branch focusing on protein phosphorylation, are invaluable tools for deciphering the complex signaling networks affected by chemical compounds. Protein phosphorylation is a dynamic post-translational modification that plays a central role in regulating a wide array of cellular processes, including signal transduction, cell cycle control, and metabolism frontiersin.orgrutgers.edu. Kinases, such as MPS1, mediate the addition of phosphate (B84403) groups, while phosphatases remove them, creating intricate signaling cascades frontiersin.org.

In the context of this compound research, proteomics can be employed to quantify changes in global protein expression levels following treatment. This can reveal which proteins are upregulated or downregulated in response to MPS1 inhibition, providing insights into the cellular adaptive mechanisms or consequences of disrupting mitosis.

Phosphoproteomics is particularly relevant given that this compound targets a kinase. Mass spectrometry-based phosphoproteomics allows for the comprehensive mapping and quantification of phosphorylation sites across the proteome frontiersin.orgbiorxiv.orgmdpi.com. By comparing the phosphoproteome of cells treated with this compound to that of untreated cells, researchers can identify specific phosphorylation events that are altered. This can help to:

Confirm the inhibition of MPS1 activity by observing changes in the phosphorylation status of known MPS1 substrates.

Map downstream signaling pathways affected by MPS1 inhibition. This could include pathways involved in SAC signaling, mitotic progression, and the induction of apoptosis researchgate.netnih.govresearchgate.net.

Identify potential off-target effects of this compound by detecting altered phosphorylation in pathways not directly regulated by MPS1. Although specific phosphoproteomic datasets for this compound treatment were not detailed in the provided sources, such studies are essential for a complete understanding of its mechanism of action and cellular consequences. The integration of proteomics and phosphoproteomics data can provide a more complete picture of how protein abundance and activity are modulated, offering deeper insights into the cellular response.

Metabolomics for Uncovering Metabolic Reprogramming

Metabolomics is the comprehensive study of small molecules, or metabolites, within a biological system. The metabolome represents the end products of cellular processes and provides a snapshot of the physiological state of a cell or organism mdpi.com. Metabolic reprogramming, or alterations in cellular metabolic pathways, is a hallmark of various cellular states, including proliferation and response to stress or therapeutic agents nih.govembopress.orgjci.org.

Research indicates that this compound may inhibit kinases such as PI3K and mTOR ontosight.ai, which are known regulators of cell growth and metabolism ontosight.ai. Inhibition of these pathways can lead to significant shifts in metabolic activity nih.govembopress.org. Applying metabolomics to this compound research could reveal how inhibiting MPS1, and potentially other kinases, impacts cellular metabolism. This could involve:

Identifying changes in the levels of key metabolites in central carbon metabolism (e.g., glycolysis, TCA cycle) nih.govembopress.orgjci.org.

Uncovering alterations in lipid metabolism or nucleotide synthesis, pathways crucial for cell growth and division nih.govjci.orgnih.gov.

Providing insights into the metabolic dependencies or vulnerabilities induced by this compound treatment.

While the provided sources discuss metabolic reprogramming in other contexts, specific metabolomic studies directly investigating the effects of this compound were not detailed. However, given its potential impact on metabolic regulators ontosight.ai, metabolomics is a relevant methodology for comprehensively understanding the cellular response to this compound.

Bioinformatics and Computational Biology in this compound Data Interpretation

The application of advanced techniques like proteomics, phosphoproteomics, and metabolomics generates vast and complex datasets. Bioinformatics and computational biology are indispensable for processing, analyzing, and interpreting this high-throughput data sorbonne-universite.fruniversite-paris-saclay.frunibe.chyale.eduunipd.it. These fields provide the tools and approaches necessary to extract meaningful biological insights from large-scale molecular profiling studies.

In this compound research, bioinformatics and computational biology play several crucial roles:

Data Processing and Analysis: Raw data from mass spectrometry-based proteomics, phosphoproteomics, and metabolomics experiments require specialized software and algorithms for peak detection, quantification, and identification of proteins, peptides, phosphorylation sites, and metabolites biorxiv.orgmdpi.com.

Statistical Analysis: Rigorous statistical methods are essential to identify statistically significant changes in protein abundance, phosphorylation levels, or metabolite concentrations between treated and control samples biorxiv.org.

Pathway and Network Analysis: Bioinformatics tools can map identified proteins, phosphorylation sites, and metabolites onto known biological pathways and construct interaction networks. This helps to visualize the cellular systems affected by this compound and understand the relationships between different molecular components biorxiv.orgunipd.it. For example, integrating phosphoproteomic data into causal networks can help map kinase signaling cascades biorxiv.org.

Integration of Multi-omics Data: Computational approaches are vital for integrating data from different omics layers (proteomics, phosphoproteomics, metabolomics) to gain a more holistic understanding of the cellular response to this compound. This integrated analysis can reveal connections between changes at the protein, post-translational modification, and metabolic levels.

Predictive Modeling: Computational biology can be used for modeling cellular processes and predicting the effects of MPS1 inhibition, potentially informing further experimental design or helping to elucidate complex mechanisms unipd.itresearchgate.net.

While specific examples of bioinformatics analyses applied directly to this compound multi-omics data were not extensively detailed in the provided sources, the principles and tools of bioinformatics and computational biology are fundamental for interpreting the data generated by the advanced methodologies discussed, enabling a deeper understanding of this compound's cellular effects.

Future Research Trajectories and Unanswered Questions for Mpsbay2a

Elucidating Novel Biological Functions and Therapeutic Opportunities Beyond Mps1 Inhibition

While MpsBAY2a is known for its potent Mps1 inhibition, further research is needed to investigate potential off-target effects and identify any novel biological functions beyond its primary role. Studies have indicated that this compound might also exhibit inhibitory effects on other kinases, such as PI3K and mTOR, which are involved in cell growth and metabolism. ontosight.ai Exploring these additional targets could reveal new therapeutic opportunities for this compound in conditions other than those directly linked to Mps1 overexpression or dysfunction. For instance, investigations into its potential applications in inflammatory disorders and neurological conditions have been suggested. ontosight.ai Fully understanding the compound's polypharmacology could broaden its potential clinical utility.

Advancing this compound as a Chemical Probe for Fundamental Cell Biology Questions

This compound's potency and selectivity make it a valuable tool for perturbing Mps1 activity and studying its roles in fundamental cell biology processes. tocris.comrndsystems.com Future research can leverage this compound as a chemical probe to delve deeper into the intricacies of the spindle assembly checkpoint, chromosome segregation, and the consequences of SAC inhibition on cell fate. tocris.comresearchgate.netresearchgate.net Using this compound in controlled experiments can help researchers dissect the specific contributions of Mps1 to various mitotic events and understand the cellular responses to SAC compromise, such as premature anaphase entry and the induction of apoptosis or mitotic catastrophe. tocris.comresearchgate.netresearchgate.net Further studies utilizing this compound could also help to identify downstream effectors and pathways regulated by Mps1, providing a more comprehensive understanding of its cellular network. The development and use of high-quality chemical probes are crucial for exploring the functions of underexplored proteins. nih.govchemicalprobes.org

Integration of this compound Research with Emerging Technologies (e.g., AI in drug discovery, single-cell analysis)

Addressing Methodological Challenges and Limitations in this compound Studies

Potential for Collaborative and Interdisciplinary Research on this compound

Given the multifaceted nature of this compound's potential applications and the complexity of the biological systems it affects, collaborative and interdisciplinary research is essential for advancing the field. tos.orgdailynorthwestern.comukri.orgphilarchive.org Bringing together expertise from diverse disciplines such as chemical biology, cell biology, oncology, pharmacology, and computational biology can facilitate a more comprehensive understanding of this compound. dailynorthwestern.comphilarchive.org Collaborative efforts can enable the sharing of resources, data, and technical expertise, accelerating the pace of discovery. ukri.org Interdisciplinary teams can approach unanswered questions from multiple perspectives, leading to innovative experimental designs and interpretations. tos.orgphilarchive.org Such collaborations are crucial for translating fundamental research findings on this compound into potential therapeutic strategies. dailynorthwestern.com

Q & A

Basic Research Questions

Q. How do I formulate a research question for studying MpsBAY2a that addresses a gap in current literature?

- Methodology : Begin with a systematic literature review to identify unresolved issues or contradictions in existing studies on similar compounds. Use databases like PubMed or Web of Science, applying keywords such as "this compound," "mechanistic studies," and "pharmacological properties." Frame your question using the PICO framework (Population, Intervention, Comparison, Outcome) to ensure specificity. For example: "How does this compound modulate [specific pathway] compared to [existing compound] in [cell type/animal model]?" Test the question’s feasibility by assessing data availability and experimental tractability .

Q. What are the best practices for designing an initial experimental protocol to characterize this compound?

- Methodology : Adopt a tiered approach:

Physicochemical Profiling : Use HPLC for purity assessment and mass spectrometry for structural validation .

In Vitro Assays : Prioritize target-binding assays (e.g., SPR, ITC) to confirm hypothesized interactions.

Dose-Response Studies : Optimize concentrations using pilot dose-ranging experiments to avoid toxicity artifacts .

Document protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable) to ensure reproducibility .

Advanced Research Questions

Q. How can I resolve contradictions in published data on this compound’s mechanism of action?

- Methodology :

- Meta-Analysis : Aggregate datasets from multiple studies using tools like RevMan or PRISMA guidelines to identify heterogeneity sources (e.g., batch effects, model variability) .

- Experimental Replication : Replicate key studies under controlled conditions, standardizing variables such as cell culture media or animal strain.

- Cross-Validation : Employ orthogonal methods (e.g., CRISPR knockdown vs. pharmacological inhibition) to verify target engagement .

Example: If Study A reports this compound inhibits Protein X via competitive binding, while Study B suggests allosteric modulation, perform kinetic assays (e.g., Michaelis-Menten plots) to discriminate mechanisms .

Q. What statistical approaches are robust for analyzing non-linear dose-response relationships in this compound studies?

- Methodology :

- Model Selection : Compare sigmoidal (Hill equation) vs. biphasic models using Akaike Information Criterion (AIC) to determine best fit .

- Bootstrap Resampling : Estimate confidence intervals for EC50/IC50 values to account for variability in small-sample studies .

- Bayesian Hierarchical Modeling : Integrate prior data (e.g., from analogous compounds) to improve parameter estimation in underpowered experiments .

Q. How can I integrate multi-omics data to elucidate this compound’s polypharmacology?

- Methodology :

Transcriptomics : Use RNA-seq to identify differentially expressed genes post-treatment and perform pathway enrichment (e.g., DAVID, GSEA) .

Proteomics : Combine SILAC/TMT labeling with LC-MS/MS to quantify protein abundance changes.

Network Pharmacology : Construct interaction networks (Cytoscape) linking this compound targets to disease-associated pathways .

Validate hypotheses using knockout models or siRNA screens .

Methodological Frameworks

Q. What criteria should guide the selection of in vivo models for this compound toxicity studies?

- Methodology :

- Relevance to Human Physiology : Prioritize models with conserved target pathways (e.g., transgenic mice expressing humanized targets) .

- Endpoint Alignment : Ensure endpoints (e.g., biomarker levels, histopathology) align with clinical outcomes.

- Ethical Compliance : Follow ARRIVE guidelines for animal reporting and minimize cohort sizes via power analysis .

Q. How do I ensure reproducibility when scaling up this compound synthesis for preclinical trials?

- Methodology :

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) during synthesis to maintain batch consistency .

- Stability Testing : Conduct accelerated stability studies (ICH Q1A guidelines) under varied pH/temperature conditions .

- Collaborative Validation : Share protocols with independent labs for cross-verification .

Data Management & Validation

Q. What strategies mitigate bias in high-throughput screening (HTS) data for this compound?

- Methodology :

- Plate Normalization : Use Z-score or B-score normalization to correct for positional effects in 384-well plates .

- Blinded Analysis : Employ automated liquid handlers and randomize compound dispensing to reduce operator bias .

- False Discovery Rate (FDR) Control : Apply Benjamini-Hochberg correction to adjust p-values in multi-parametric assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.